6-(Hydroxymethyl)-2-thiouracil
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Overview
Description
6-(Hydroxymethyl)-2-thiouracil is a derivative of thiouracil, a sulfur-containing analog of uracil. This compound features a hydroxymethyl group attached to the sixth carbon of the uracil ring, which significantly influences its chemical properties and potential applications. Thiouracil derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-2-thiouracil typically involves the hydroxymethylation of 2-thiouracil. One common method is the reaction of 2-thiouracil with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group at the sixth position. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
6-(Hydroxymethyl)-2-thiouracil undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The thiocarbonyl group can be reduced to a thiol group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products Formed
Oxidation: 6-(Carboxymethyl)-2-thiouracil
Reduction: 6-(Hydroxymethyl)-2-thioluracil
Substitution: Various substituted thiouracil derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Hydroxymethyl)-2-thiouracil has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-2-thiouracil involves its interaction with biological macromolecules. The hydroxymethyl group allows for hydrogen bonding and other interactions with enzymes and nucleic acids, potentially inhibiting their function. The thiocarbonyl group can also interact with metal ions and other cofactors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-Thiouracil: Lacks the hydroxymethyl group, resulting in different chemical properties and biological activities.
6-Methyl-2-thiouracil: Contains a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
6-(Hydroxymethyl)uracil: Similar structure but lacks the sulfur atom, leading to different chemical behavior and biological effects.
Uniqueness
6-(Hydroxymethyl)-2-thiouracil is unique due to the presence of both the hydroxymethyl and thiocarbonyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-(hydroxymethyl)-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c8-2-3-1-4(9)7-5(10)6-3/h1,8H,2H2,(H2,6,7,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWOEJXRQBEYFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)NC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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